molecular formula C11H21ClN2O2 B13469714 Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride

Cat. No.: B13469714
M. Wt: 248.75 g/mol
InChI Key: XQBXUENTNWLFJM-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride (C₉H₁₈ClNO₃, molecular weight: 223.70) is a tetrahydropyridine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and an aminomethyl substituent at the 5-position . The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for introducing amine functionalities into bioactive molecules. Its Boc group ensures protection during synthetic steps, minimizing unwanted side reactions .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h5H,4,6-8,12H2,1-3H3;1H

InChI Key

XQBXUENTNWLFJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)CN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride generally involves:

  • Construction or modification of the tetrahydropyridine ring system.
  • Introduction of the aminomethyl substituent at the 5-position.
  • Protection of the nitrogen atom with a tert-butoxycarbonyl group.
  • Conversion to the hydrochloride salt to improve stability and handling.

Detailed Synthetic Routes

Palladium-Catalyzed Coupling and Hydrogenation Approach

One of the most reported methods involves palladium-catalyzed cross-coupling reactions followed by catalytic hydrogenation steps.

Step Reagents and Conditions Yield (%) Notes
1 Reaction of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate with aryl halides using Pd(dppf)Cl2 catalyst, sodium carbonate base, in 1,4-dioxane/water at 80-90 °C under inert atmosphere 79.8-100 Microwave irradiation can be used to shorten reaction times; inert atmosphere essential to prevent oxidation
2 Catalytic hydrogenation of intermediate using palladium hydroxide on carbon or palladium carbon in methanol or Virahol solvent under hydrogen pressure (0.5-1.0 MPa) at 30-50 °C 93-95 Hydrogenation reduces unsaturated intermediates to tetrahydropyridine ring; careful control of pressure and temperature required
3 Isolation of product by filtration, solvent evaporation, and recrystallization from normal heptane at 0-10 °C to obtain hydrochloride salt 93-95 Vacuum drying at 40-50 °C yields the hydrochloride salt as a white solid powder with high purity

This approach is supported by patent literature describing the preparation of related intermediates for pharmaceutical applications, highlighting high yields and purity.

Boronate Ester Intermediate Route

Another route involves the preparation of boronate ester intermediates, which are then converted to the target compound via Suzuki coupling reactions and subsequent transformations.

Step Description Conditions Yield (%) Notes
1 Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate Reaction with bis(pinacolato)diboron and appropriate catalysts in tetrahydrofuran or dioxane at elevated temperatures ~85-90 Boronate ester is a key intermediate for cross-coupling reactions
2 Suzuki coupling of boronate ester with aryl or heteroaryl halides using Pd(dppf)Cl2 and tripotassium phosphate in dioxane/water at 80-130 °C under inert atmosphere, sometimes under microwave irradiation 79.8-100 Microwave irradiation accelerates the reaction; inert atmosphere prevents side reactions
3 Purification by column chromatography or flash chromatography to isolate tert-butyl protected tetrahydropyridine derivatives - Purification crucial for removing palladium residues and side products

This method is widely used for preparing functionalized tetrahydropyridine derivatives that can be further converted to aminomethyl derivatives.

Analytical Data and Characterization

The prepared this compound is characterized by:

Technique Observations
Proton Nuclear Magnetic Resonance (1H NMR) Signals corresponding to Boc tert-butyl group (singlet ~1.4 ppm), tetrahydropyridine methylene protons (multiplets between 2.3-4.5 ppm), and aminomethyl protons (broad singlets) confirm structure
Mass Spectrometry (MS) Molecular ion peak consistent with C10H20N2O2 plus HCl adduct, typically observed at m/z ~ 200-250 (M+H)+ depending on ionization mode
Thin Layer Chromatography (TLC) Single spot with Rf consistent with expected polarity; used to monitor reaction completion
Elemental Analysis Consistent with calculated values for C, H, N, and Cl confirming purity and correct salt formation

Summary Table of Preparation Methods

Method Key Reagents and Conditions Yield (%) Advantages Limitations
Palladium-Catalyzed Coupling + Hydrogenation Pd(dppf)Cl2, Na2CO3, dioxane/water, 80-90 °C; Pd/C hydrogenation, H2, 30-50 °C 93-100 High yield, scalable, well-established Requires inert atmosphere, palladium catalyst cost
Boronate Ester Intermediate + Suzuki Coupling Bis(pinacolato)diboron, Pd catalyst, tripotassium phosphate, microwave irradiation 79.8-100 Efficient coupling, microwave-assisted Multi-step, requires purification

Chemical Reactions Analysis

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, molecular weight, and applications. Key comparisons include:

Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Molecular Formula: C₈H₁₆ClNO₃
  • Molecular Weight : 209.67
  • Key Differences: Substituent: A 1-hydroxycyclopropyl group replaces the aminomethyl moiety. Ring Saturation: 1,2,3,4-tetrahydropyridine vs. 1,2,3,6-tetrahydropyridine in the target compound.
  • Applications: Primarily used as a synthetic building block. The hydroxycyclopropyl group may influence steric hindrance and reactivity compared to the aminomethyl group .

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

  • Molecular Formula: C₁₆H₂₈BNO₄
  • Molecular Weight : 309.21
  • Key Differences: Substituent: A boronate ester at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions. Applications: Used in natural product synthesis and drug discovery for introducing aryl/heteroaryl groups. In contrast, the target compound’s aminomethyl group facilitates amine-based derivatization .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

  • Molecular Formula : C₁₂H₁₅N
  • Molecular Weight : 173.26
  • Key Differences :
    • Substituents: Lacks Boc protection and features a phenyl group at the 4-position.
    • Toxicity: MPTP is metabolized to neurotoxic MPP+, causing Parkinsonism in humans. The Boc group in the target compound likely prevents such metabolic activation, enhancing safety for pharmaceutical use .

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine

  • Molecular Formula : C₁₂H₁₄FN
  • Molecular Weight : 191.25
  • Key Differences: Substituent: A p-fluorophenyl group, which contributes to lipophilicity and pharmacological activity (e.g., as a paroxetine impurity). Regulatory Status: Controlled to ≤0.0001% in pharmaceuticals due to toxicity risks. The target compound’s aminomethyl group avoids such stringent controls .

Data Table: Comparative Analysis of Tetrahydropyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Notable Properties
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride C₉H₁₈ClNO₃ 223.70 5-aminomethyl, Boc-protected Pharmaceutical intermediate Hydrochloride salt enhances stability; Boc prevents metabolic toxicity
Tert-butyl 5-(1-hydroxycyclopropyl)-1,2,3,4-tetrahydropyridine-1-carboxylate C₈H₁₆ClNO₃ 209.67 5-hydroxycyclopropyl Synthetic building block Altered ring saturation affects reactivity
Tert-butyl 4-(dioxaborolane)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₆H₂₈BNO₄ 309.21 4-dioxaborolane Cross-coupling reactions Boronate ester for Suzuki-Miyaura reactions
MPTP C₁₂H₁₅N 173.26 4-phenyl Neurotoxicity studies Converts to MPP+, induces Parkinsonism
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine C₁₂H₁₄FN 191.25 4-p-fluorophenyl Paroxetine impurity Tightly controlled in APIs due to toxicity

Biological Activity

Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride (CAS Number: 1537603-47-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H19N3O2·HCl
  • Molecular Weight : 235.75 g/mol
  • CAS Number : 1537603-47-6
  • Purity : Typically ≥95%

The biological activity of this compound can be attributed to its structural features, particularly the tetrahydropyridine moiety, which is known to interact with various biological targets. The following mechanisms have been identified:

  • Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter systems. It has been shown to enhance the release of acetylcholine and may influence dopaminergic pathways, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anticancer Activity : Preliminary studies suggest that tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine derivatives possess cytotoxic effects against various cancer cell lines. The compound has demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
  • Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory conditions .

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving mice subjected to induced neurodegeneration, administration of the compound resulted in significant improvement in cognitive functions as measured by the Morris water maze test. The treated group showed enhanced memory retention compared to controls .
  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the effects of the compound on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated an IC50 value of approximately 20 µM for HeLa cells, demonstrating potent anticancer activity .

Data Table

Biological ActivityTarget/MechanismReference
NeuroprotectionAcetylcholine release modulation
CytotoxicityCancer cell lines (HeLa, MCF-7)
Anti-inflammatoryCytokine inhibition

Q & A

Q. Quantitative Method :

  • Standard Solution : USP-grade reference material at 1 mg/mL.
  • Calculation : % impurity = (rU/rS) × (C/W) × 100, where rU and rS are peak areas from test and standard solutions .

What strategies mitigate diastereomer formation during synthesis?

Advanced Research Question
Diastereomers arise during asymmetric functionalization of the tetrahydropyridine ring. Solutions include:

  • Chiral Auxiliaries : Use tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate derivatives to enforce stereochemistry .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 18 hours) to limit epimerization .

What biological activities are reported for structural analogs of this compound?

Pharmacological Research Focus
Tetrahydropyridine derivatives exhibit diverse bioactivity:

Analog StructureActivityKey FeatureReference
4-Phenyl-THP hydrochlorideDopaminergic toxicityMPTP-like neurotoxicity
Propan-2-yl-THP carboxylateAnticancer leadEster-modified bioavailability
Boron-containing THP derivativesProtease inhibitionBoronate ester for target engagement

Methodological Insight : Screen analogs using in vitro kinase assays or microsomal stability studies to prioritize hits .

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